In Vivo Predominance and Distinct Transporter-Driven Pharmacokinetics vs. Aglycone and K-7-G
Kaempferol-3-glucuronide (K-3-G) is not just a metabolite but the principal in vivo form of kaempferol, representing the major conjugate in plasma after oral administration of the aglycone [1]. Its pharmacokinetic handling is distinct from the aglycone and even its positional isomer, kaempferol-7-glucuronide (K-7-G). In Caco-2 cell monolayers, K-3-G exhibits significantly higher basolateral (BL) efflux compared to K-7-G, while K-7-G has higher apical (AP) efflux, demonstrating differential transporter interactions that dictate tissue distribution [1].
| Evidence Dimension | Relative efflux directionality in Caco-2 cells |
|---|---|
| Target Compound Data | K-3-G efflux toward BL side is significantly higher than K-7-G |
| Comparator Or Baseline | K-7-G efflux toward AP side is significantly higher than K-3-G |
| Quantified Difference | Qualitative difference in directional efflux (BL vs. AP), confirmed statistically significant |
| Conditions | Caco-2 cell monolayer model of intestinal absorption |
Why This Matters
This data proves K-3-G has a unique basolateral efflux profile, suggesting better potential for reaching systemic circulation compared to the 7-glucuronide isomer, directly impacting its utility in bioavailability and tissue distribution studies.
- [1] Zheng L, Zhu L, Zhao M, et al. In Vivo Exposure of Kaempferol Is Driven by Phase II Metabolic Enzymes and Efflux Transporters. AAPS J. 2016;18(5):1289-1299. View Source
